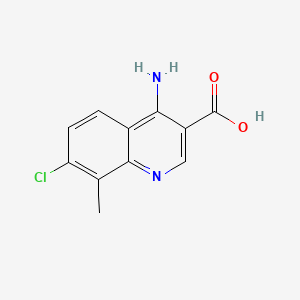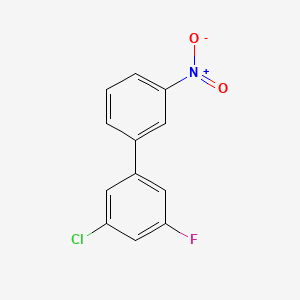
1-Chlor-3-Fluor-5-(3-Nitrophenyl)benzol
Übersicht
Beschreibung
1-Chloro-3-fluoro-5-(3-nitrophenyl)benzene is an aromatic compound with the molecular formula C12H7ClFNO2 and a molecular weight of 251.6 g/mol . This compound is characterized by the presence of chlorine, fluorine, and nitro groups attached to a benzene ring, making it a versatile intermediate in organic synthesis.
Wissenschaftliche Forschungsanwendungen
1-Chloro-3-fluoro-5-(3-nitrophenyl)benzene has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is used in the development of bioactive molecules and as a probe in biochemical studies.
Medicine: It is involved in the synthesis of potential drug candidates and therapeutic agents.
Industry: The compound is used in the production of agrochemicals, dyes, and polymers.
Biochemische Analyse
Biochemical Properties
1-Chloro-3-fluoro-5-(3-nitrophenyl)benzene plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound can act as a substrate or inhibitor in enzymatic reactions, depending on the specific enzyme involved. For instance, it may interact with cytochrome P450 enzymes, which are responsible for the metabolism of various xenobiotics. The nature of these interactions can involve covalent binding or non-covalent interactions such as hydrogen bonding and hydrophobic interactions .
Cellular Effects
The effects of 1-Chloro-3-fluoro-5-(3-nitrophenyl)benzene on various cell types and cellular processes are diverse. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it may affect the expression of genes involved in oxidative stress response, leading to changes in the levels of reactive oxygen species (ROS) within cells. Additionally, 1-Chloro-3-fluoro-5-(3-nitrophenyl)benzene can alter cellular metabolism by interacting with key metabolic enzymes, thereby affecting the overall metabolic flux .
Molecular Mechanism
At the molecular level, 1-Chloro-3-fluoro-5-(3-nitrophenyl)benzene exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes or receptors, leading to inhibition or activation of their functions. For instance, this compound may inhibit the activity of certain kinases, which are crucial for cell signaling pathways. Additionally, 1-Chloro-3-fluoro-5-(3-nitrophenyl)benzene can induce changes in gene expression by interacting with transcription factors or epigenetic modifiers .
Temporal Effects in Laboratory Settings
The effects of 1-Chloro-3-fluoro-5-(3-nitrophenyl)benzene can change over time in laboratory settings. This compound’s stability and degradation are important factors to consider when studying its long-term effects on cellular function. In vitro studies have shown that 1-Chloro-3-fluoro-5-(3-nitrophenyl)benzene can degrade over time, leading to the formation of various metabolites. These metabolites may have different biological activities compared to the parent compound, which can influence the overall outcome of the experiments .
Dosage Effects in Animal Models
The effects of 1-Chloro-3-fluoro-5-(3-nitrophenyl)benzene vary with different dosages in animal models. At low doses, this compound may exhibit minimal toxicity and can be used to study its therapeutic potential. At high doses, 1-Chloro-3-fluoro-5-(3-nitrophenyl)benzene can cause adverse effects, such as hepatotoxicity or nephrotoxicity. These toxic effects are often dose-dependent and can be observed through histopathological analysis of the affected tissues .
Metabolic Pathways
1-Chloro-3-fluoro-5-(3-nitrophenyl)benzene is involved in various metabolic pathways, primarily through its interactions with enzymes such as cytochrome P450s. These enzymes catalyze the oxidation of the compound, leading to the formation of hydroxylated metabolites. These metabolites can further undergo conjugation reactions, such as glucuronidation or sulfation, to enhance their solubility and facilitate their excretion from the body .
Transport and Distribution
The transport and distribution of 1-Chloro-3-fluoro-5-(3-nitrophenyl)benzene within cells and tissues are mediated by specific transporters and binding proteins. For example, this compound may be transported across cell membranes by ATP-binding cassette (ABC) transporters or solute carrier (SLC) transporters. Once inside the cells, 1-Chloro-3-fluoro-5-(3-nitrophenyl)benzene can bind to intracellular proteins, which can influence its localization and accumulation within specific cellular compartments .
Subcellular Localization
The subcellular localization of 1-Chloro-3-fluoro-5-(3-nitrophenyl)benzene is crucial for its activity and function. This compound may be directed to specific organelles, such as the mitochondria or endoplasmic reticulum, through targeting signals or post-translational modifications. The localization of 1-Chloro-3-fluoro-5-(3-nitrophenyl)benzene within these organelles can affect its interactions with other biomolecules and its overall biological activity .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1-Chloro-3-fluoro-5-(3-nitrophenyl)benzene can be synthesized through various methods, including the Suzuki–Miyaura coupling reaction. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions typically include the use of a base, such as potassium carbonate, and a solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, at elevated temperatures ranging from 80°C to 120°C.
Industrial Production Methods
Industrial production of 1-Chloro-3-fluoro-5-(3-nitrophenyl)benzene often involves large-scale Suzuki–Miyaura coupling reactions due to their efficiency and scalability. The use of continuous flow reactors and automated systems can enhance the production yield and reduce the reaction time.
Analyse Chemischer Reaktionen
Types of Reactions
1-Chloro-3-fluoro-5-(3-nitrophenyl)benzene undergoes various chemical reactions, including:
Nucleophilic Aromatic Substitution (SNAr): This reaction involves the substitution of the fluorine atom with a nucleophile, such as an amine or thiol, under basic conditions.
Electrophilic Aromatic Substitution (EAS): The compound can participate in reactions like nitration, sulfonation, and halogenation, where the nitro group directs the incoming electrophile to the meta position.
Common Reagents and Conditions
Nucleophilic Aromatic Substitution: Common reagents include sodium hydroxide or potassium tert-butoxide, and the reaction is typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF).
Electrophilic Aromatic Substitution: Reagents such as nitric acid for nitration, sulfuric acid for sulfonation, and halogens like chlorine or bromine for halogenation are used under acidic conditions.
Major Products Formed
Nucleophilic Aromatic Substitution: Products include substituted anilines or thiophenols.
Electrophilic Aromatic Substitution: Products include meta-substituted nitro, sulfonic acid, or halogen derivatives.
Wirkmechanismus
The mechanism of action of 1-Chloro-3-fluoro-5-(3-nitrophenyl)benzene involves its interaction with various molecular targets and pathways. The presence of electron-withdrawing groups, such as the nitro and chloro groups, influences its reactivity and interaction with nucleophiles and electrophiles . The compound can form covalent bonds with target molecules, leading to the formation of stable complexes that can modulate biological activities.
Vergleich Mit ähnlichen Verbindungen
1-Chloro-3-fluoro-5-(3-nitrophenyl)benzene can be compared with similar compounds like:
1-Chloro-3-fluoro-5-nitrobenzene: This compound lacks the additional phenyl group, making it less complex and potentially less reactive.
3-Fluoro-5-nitro-1-(pentafluorosulfanyl)benzene: This compound contains a pentafluorosulfanyl group, which significantly alters its chemical properties and reactivity.
The uniqueness of 1-Chloro-3-fluoro-5-(3-nitrophenyl)benzene lies in its specific substitution pattern, which provides distinct reactivity and applications in various fields.
Eigenschaften
IUPAC Name |
1-chloro-3-fluoro-5-(3-nitrophenyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7ClFNO2/c13-10-4-9(5-11(14)7-10)8-2-1-3-12(6-8)15(16)17/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJFZOQWCPOYMGL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C2=CC(=CC(=C2)Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7ClFNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70742788 | |
| Record name | 3-Chloro-5-fluoro-3'-nitro-1,1'-biphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70742788 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1355247-83-4 | |
| Record name | 3-Chloro-5-fluoro-3'-nitro-1,1'-biphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70742788 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



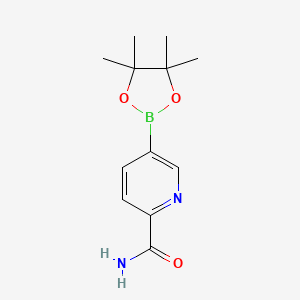
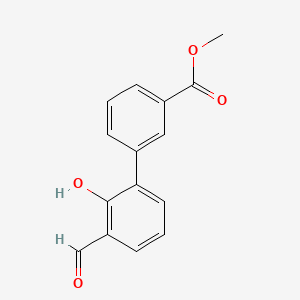
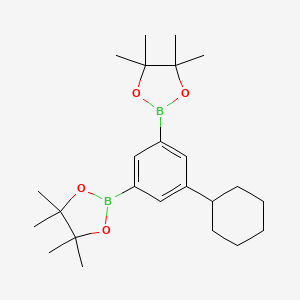

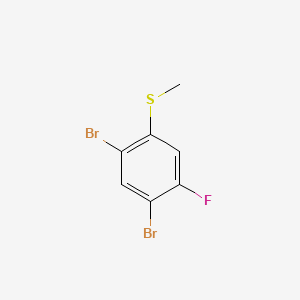
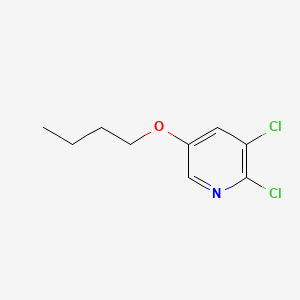

![4-Methoxytricyclo[3.3.1.13,7]dec-3-ene-1-carboxylic acid methyl ester](/img/structure/B572081.png)
![3-N-cyclopropyl-7-[(4-propan-2-ylphenyl)methyl]pyrrolo[3,2-f]quinazoline-1,3-diamine;dihydrochloride](/img/structure/B572083.png)
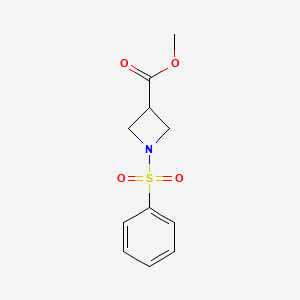
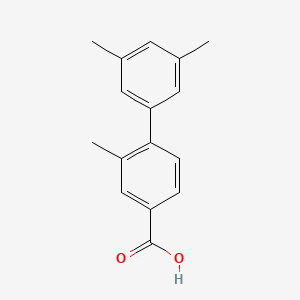
![5-Boc-2-(methylthio)-5,6,7,8-tetrahydropyrido[3,2-d]pyrimidine](/img/structure/B572089.png)
